molecular formula C11H15NO5 B14459199 (Formylimino)di-2,1-ethanediyl acrylate CAS No. 66028-30-6

(Formylimino)di-2,1-ethanediyl acrylate

Cat. No.: B14459199
CAS No.: 66028-30-6
M. Wt: 241.24 g/mol
InChI Key: MUNQTANGTJVMDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Formylimino)di-2,1-ethanediyl acrylate typically involves the reaction of acryloyl chloride with N,N-bis(2-hydroxyethyl)formamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(Formylimino)di-2,1-ethanediyl acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, polymerization reactions yield various polymers, while substitution reactions produce different derivatives .

Scientific Research Applications

(Formylimino)di-2,1-ethanediyl acrylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Formylimino)di-2,1-ethanediyl acrylate involves its ability to undergo polymerization and form cross-linked networks. These networks can interact with various molecular targets, such as proteins and nucleic acids, through covalent bonding or non-covalent interactions. The specific pathways involved depend on the application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (Formylazanediyl)di(ethane-2,1-diyl) diprop-2-enoate
  • N,N-Bis(2-acryloxyethyl)formamide
  • 2-Propenoic acid, (formylimino)di-2,1-ethanediyl ester

Uniqueness

(Formylimino)di-2,1-ethanediyl acrylate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and form various derivatives. Its versatility makes it valuable in multiple scientific and industrial applications .

Properties

CAS No.

66028-30-6

Molecular Formula

C11H15NO5

Molecular Weight

241.24 g/mol

IUPAC Name

2-[formyl(2-prop-2-enoyloxyethyl)amino]ethyl prop-2-enoate

InChI

InChI=1S/C11H15NO5/c1-3-10(14)16-7-5-12(9-13)6-8-17-11(15)4-2/h3-4,9H,1-2,5-8H2

InChI Key

MUNQTANGTJVMDW-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCN(CCOC(=O)C=C)C=O

Origin of Product

United States

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